(5,6-Dichloropyridin-2-yl)methanamine hydrochloride (5,6-Dichloropyridin-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526321
InChI: InChI=1S/C6H6Cl2N2.ClH/c7-5-2-1-4(3-9)10-6(5)8;/h1-2H,3,9H2;1H
SMILES: C1=CC(=C(N=C1CN)Cl)Cl.Cl
Molecular Formula: C6H7Cl3N2
Molecular Weight: 213.5 g/mol

(5,6-Dichloropyridin-2-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13526321

Molecular Formula: C6H7Cl3N2

Molecular Weight: 213.5 g/mol

* For research use only. Not for human or veterinary use.

(5,6-Dichloropyridin-2-yl)methanamine hydrochloride -

Specification

Molecular Formula C6H7Cl3N2
Molecular Weight 213.5 g/mol
IUPAC Name (5,6-dichloropyridin-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C6H6Cl2N2.ClH/c7-5-2-1-4(3-9)10-6(5)8;/h1-2H,3,9H2;1H
Standard InChI Key LGBOCMLPLULRLW-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1CN)Cl)Cl.Cl
Canonical SMILES C1=CC(=C(N=C1CN)Cl)Cl.Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure of (5,6-Dichloropyridin-2-yl)methanamine hydrochloride consists of a pyridine ring substituted with chlorine atoms at positions 5 and 6, and an aminomethyl group (-CH2NH2) at position 2. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key features include:

  • Molecular Formula: C6H7Cl2N2·HCl

  • Molecular Weight: 217.51 g/mol (calculated)

  • IUPAC Name: [(5,6-Dichloropyridin-2-yl)methyl]azanium chloride

The chlorine atoms at positions 5 and 6 introduce steric and electronic effects that influence reactivity, while the protonated amine group facilitates ionic interactions in biological or synthetic contexts .

Synthetic Routes and Optimization

Preliminary Synthesis Strategies

While no direct synthesis data exists for this compound, analogous dichloropyridines are typically synthesized via:

  • Chlorination of Pyridine Derivatives: Electrophilic aromatic substitution using chlorinating agents (e.g., Cl2, SO2Cl2) under controlled conditions.

  • Aminomethylation: Introduction of the methanamine group via reductive amination or nucleophilic substitution on pre-chlorinated pyridine intermediates .

For example, the synthesis of (3,5-Dichloropyridin-2-YL)methanamine hydrochloride involves chlorination of 2-aminomethylpyridine followed by salt formation with HCl. Similar methodologies could be adapted for the 5,6-dichloro isomer.

Industrial-Scale Production Challenges

Key challenges in scaling production include:

  • Regioselectivity: Ensuring precise chlorine placement at positions 5 and 6.

  • Purification: Separating isomers via chromatography or crystallization.

  • Yield Optimization: Catalytic systems (e.g., Pd/C) may improve efficiency in hydrogenation steps .

Physicochemical Properties

Predicted Properties

Based on structural analogs :

PropertyValue
Boiling Point~290–310 °C (decomposes)
Density1.35–1.45 g/cm³
Solubility>50 mg/mL in water (as HCl salt)
logP1.8–2.2 (un-ionized form)
pKa7.1–7.5 (amine protonation)

The hydrochloride salt’s high aqueous solubility contrasts with the free base’s lipophilicity, enabling diverse application formats .

Industrial and Material Science Applications

Coordination Chemistry

The compound’s amine and chloride groups make it a candidate for:

  • Ligand Design: Chelating transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems.

  • Polymer Modification: Incorporating into conductive polymers via amine-mediated crosslinking .

Agricultural Chemistry

Dichloropyridines are precursors to herbicides and pesticides. For instance, 2,6-Dichloropyridine-4-methylamine derivatives act as intermediates in neonicotinoid synthesis .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the chlorine positions and amine group could optimize properties like:

  • Bioavailability: Reducing efflux ratios via TPSA modulation .

  • Selectivity: Targeting specific enzymes over others.

Computational Modeling

Molecular docking studies could predict interactions with targets such as BCL6 BTB domains or bacterial dihydrofolate reductase .

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